molecular formula C11H9F3N2O B2963417 {1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl}-methanol CAS No. 1143521-31-6

{1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl}-methanol

Cat. No. B2963417
M. Wt: 242.201
InChI Key: UWWGVXCFMYPERV-UHFFFAOYSA-N
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Patent
US08334317B2

Procedure details

A 100 mL round-bottomed flask was charged with methyl 1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carboxylate 63 (0.800 g, 2.96 mmol) and 10 mL of THF. After being cooled to 0° C., lithium aluminum hydride (1.0 M solution in THF, 2.96 mL, 2.96 mmol) was added dropwise. After 1 h, the reaction was quenched with 0.5 mL of water, 0.5 mL of 1 M NaOH, and 1.5 mL of water (added in that order). The resulting precipitate was filtered and the filtrate concentrated to give (1-(4-(trifluoromethyl)phenyl)-1H-pyrazol-3-yl)methanol 64.
Name
methyl 1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carboxylate
Quantity
0.8 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
2.96 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:19])([F:18])[C:3]1[CH:8]=[CH:7][C:6]([N:9]2[CH:13]=[CH:12][C:11]([C:14](OC)=[O:15])=[N:10]2)=[CH:5][CH:4]=1.[H-].[Al+3].[Li+].[H-].[H-].[H-]>C1COCC1>[F:19][C:2]([F:1])([F:18])[C:3]1[CH:4]=[CH:5][C:6]([N:9]2[CH:13]=[CH:12][C:11]([CH2:14][OH:15])=[N:10]2)=[CH:7][CH:8]=1 |f:1.2.3.4.5.6|

Inputs

Step One
Name
methyl 1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carboxylate
Quantity
0.8 g
Type
reactant
Smiles
FC(C1=CC=C(C=C1)N1N=C(C=C1)C(=O)OC)(F)F
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
2.96 mL
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction was quenched with 0.5 mL of water, 0.5 mL of 1 M NaOH, and 1.5 mL of water (
ADDITION
Type
ADDITION
Details
added in that order)
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC(C1=CC=C(C=C1)N1N=C(C=C1)CO)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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